[(2R)-oxan-2-yl]methanol
Description
Significance of Chiral Cyclic Ethers as Molecular Scaffolds.
Chiral cyclic ethers, such as tetrahydropyrans, are molecular frameworks of significant interest in organic synthesis. nih.gov Their ring structures are prevalent in a vast array of naturally occurring compounds and biologically active molecules, including many approved therapeutic agents. nih.gov The defined and often rigid conformation of these cyclic ethers provides a predictable platform for the introduction of various functional groups with specific spatial orientations. This is crucial in the design of molecules that interact with biological targets like enzymes and receptors, where a precise three-dimensional fit is often a prerequisite for activity. rsc.org The tetrahydropyran (B127337) ring, a saturated six-membered ring containing one oxygen atom, is a particularly common motif found in pyranose sugars like glucose. wikipedia.org The ability to synthesize these scaffolds with high stereochemical control is therefore a key objective for synthetic chemists. acs.orgnih.gov
Research Context of [(2R)-oxan-2-yl]methanol in Stereoselective Synthesis.
This compound, with its defined "R" configuration at the stereocenter adjacent to the ring oxygen, serves as a valuable chiral starting material. bldpharm.com Its utility lies in its ability to impart stereochemical information to a new molecule, guiding the formation of subsequent stereocenters in a predictable manner. This process, known as substrate-controlled stereoselective synthesis, is a powerful strategy for building complex molecules with multiple chiral centers. researchgate.net The hydroxymethyl group at the 2-position provides a convenient handle for further chemical transformations, allowing for the elongation of carbon chains or the introduction of other functional groups. chemspider.com
Overview of Academic Research Trajectories for the Compound.
Academic research involving this compound and related chiral tetrahydropyrans has followed several key trajectories. A primary focus has been the development of novel and efficient methods for their synthesis. acs.orgnih.gov This includes strategies like asymmetric Horner-Wadsworth-Emmons reactions followed by cyclization, and inverse-electron-demand oxa-Diels-Alder reactions catalyzed by chiral phosphoric acids. nih.govrsc.org These methods aim to produce enantioenriched tetrahydropyran derivatives with high yields and excellent stereocontrol. rsc.orgrsc.org
Another significant area of investigation is the application of these chiral building blocks in the total synthesis of complex natural products. dovepress.com The inherent chirality of this compound can be strategically leveraged to construct the core structures of these intricate molecules. Furthermore, research is ongoing to expand the scope of reactions in which these derivatives can participate, including their use as chiral ligands or catalysts in other asymmetric transformations. ulaval.ca
The table below summarizes the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Other Names | (2R)-tetrahydro-2H-pyran-2-ylmethanol |
| CAS Number | 70766-06-2 |
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| Chirality | (R) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-oxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies of 2r Oxan 2 Yl Methanol
Optimization of Reaction Conditions for Enantiomeric Purity and Yield
The successful stereoselective synthesis of [(2R)-oxan-2-yl]methanol and related chiral tetrahydropyran (B127337) (THP) structures is critically dependent on the meticulous optimization of reaction parameters. The primary objectives of this optimization are to maximize the chemical yield of the desired product while ensuring the highest possible enantiomeric excess (e.e.). Key variables that are systematically adjusted include the choice of catalyst and its loading, the reaction solvent, temperature, and reagent concentrations. whiterose.ac.uknih.gov
A number of asymmetric catalytic strategies have been developed for synthesizing chiral tetrahydropyrans, and in each case, careful tuning of conditions is paramount. rsc.org For instance, in organocatalytic approaches, even subtle changes to the catalyst structure or reaction medium can lead to significant variations in yield and stereoselectivity. researchgate.net
Influence of Catalyst and Catalyst Loading
The selection of a chiral catalyst is the cornerstone of any asymmetric synthesis. In the formation of chiral THP rings, catalysts ranging from chiral phosphoric acids (CPAs) to metal-based complexes are employed. whiterose.ac.uknih.gov For example, in asymmetric oxa-Pictet-Spengler reactions, a cooperative system using a simple CPA in conjunction with a hydrogen-bonding co-catalyst can facilitate highly enantioselective cyclization. nih.gov The structure of the catalyst is crucial; studies have shown that catalysts with bulky groups can increase enantioselectivity. rsc.org
The following table illustrates the impact of different organocatalysts on a model asymmetric peroxidation reaction to form a chiral intermediate, which can be subsequently converted to a hydroxylated THP derivative.
| Entry | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Cinchona-derived Catalyst A | 85 | 95:5 |
| 2 | Cinchona-derived Catalyst B | 90 | 88:12 |
| 3 | (S)-Diphenylprolinol derivative | 78 | 60:40 |
| This table is a representative example based on findings for achieving high enantioselectivity in organocatalyzed reactions. researchgate.net |
Effect of Solvent
The choice of solvent can dramatically influence both the yield and the stereochemical outcome of a reaction. researchgate.net Solvents can affect the stability of transition states and the solubility of reagents and catalysts. In the synthesis of THP derivatives, a range of solvents from nonpolar, like toluene (B28343) and cyclohexane, to polar, such as dichloromethane (B109758) (DCM) and acetonitrile (B52724), have been tested. researchgate.netwhiterose.ac.uk
In nucleophilic substitution reactions on tetrahydropyran acetals, nonpolar solvents like trichloroethylene (B50587) were found to favor S(_N)2 pathways, leading to higher diastereoselectivity compared to more commonly used solvents like DCM. acs.orgacs.org In other organocatalytic systems, toluene was identified as affording a high enantiomeric ratio of 95:5, whereas a solvent like acetonitrile resulted in a poor e.r. of 69:31. researchgate.net Sometimes, a solvent change can dramatically improve the yield; replacing a solvent with tetrahydrofuran (B95107) (THF) in one study increased the yield of a THP alcohol to 75%. whiterose.ac.uk
The table below demonstrates how solvent choice can impact the enantioselectivity of a cascade reaction to form a chiral 2,6-disubstituted THP.
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 40 | 99 |
| 2 | Dichloromethane (DCM) | 25 | 45 | 99 |
| 3 | Tetrahydrofuran (THF) | 25 | <10 | N/A |
| 4 | Acetonitrile (CH₃CN) | 25 | <10 | N/A |
| Data derived from optimization studies of cascade reactions for tetrahydropyran synthesis. ed.ac.uk |
Impact of Temperature
Reaction temperature is a powerful tool for optimizing enantioselectivity. Lowering the temperature often enhances stereochemical control by favoring the pathway with the lower activation energy, which leads to the major enantiomer. acs.org In a cascade reaction to produce THPs, improving the enantioselectivity from 55% ee to 90% ee was achieved by lowering the reaction temperature from -20 °C to -60 °C for the initial step. ed.ac.uk
However, the relationship is not always straightforward. In rare cases, reversing the temperature can lead to an inversion of enantioselectivity, producing the opposite enantiomer. rsc.org For example, a decarboxylation reaction to form a 2-benzyltetrahydropyran showed an improved enantiomeric excess (86.5% ee) when the temperature was lowered to -78 °C. tandfonline.com In other systems, elevated temperatures may be required to overcome activation barriers, although this can sometimes come at the cost of reduced selectivity. ed.ac.uk
Mechanistic Investigations of Reactions Involving 2r Oxan 2 Yl Methanol
Elucidation of Reaction Pathways and Intermediates
The reactions involving [(2R)-oxan-2-yl]methanol proceed through various pathways, often dictated by the reagents and conditions employed. The hydroxyl group is a primary site for transformations such as oxidation, nucleophilic substitution, and esterification.
Oxidation Reactions: The primary alcohol functional group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. For instance, treatment with oxidizing agents can yield (2R)-oxan-2-carbaldehyde or (2R)-oxan-2-carboxylic acid. The reaction mechanism typically involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based oxidants, followed by an elimination step to produce the carbonyl compound. In some cases, over-oxidation to the carboxylic acid can occur.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles at the C2 position, leading to the formation of ethers, azides, and other derivatives with inversion or retention of configuration, depending on the reaction mechanism (SN1 or SN2).
Ring-Opening Reactions: Under certain conditions, the oxane ring itself can undergo cleavage. For example, treatment with strong Lewis acids can lead to the formation of ring-opened products. The mechanism often involves the coordination of the Lewis acid to the ring oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms.
A study on the oxidation of aryl and heteroaryl thiazol-2-ylmethanols under hydrolytic conditions with sulfuric acid showed the formation of the corresponding ketone. researchgate.net The proposed mechanism involves the formation of a thiazoline (B8809763) intermediate, which is then oxidized. researchgate.net While not directly involving this compound, this study highlights how reaction conditions can lead to unexpected pathways and the formation of key intermediates.
Studies on Stereochemical Control and Induction Mechanisms
A key aspect of using this compound in synthesis is the control of stereochemistry. The existing stereocenter can influence the stereochemical outcome of reactions at other sites within the molecule or in reactions with other molecules. This is known as substrate-based stereochemical control.
In reactions where new stereocenters are formed, the (R)-configuration of the oxane moiety can direct the approach of reagents, leading to a preference for one diastereomer over the other. This diastereoselective control is often rationalized using models that consider steric hindrance and electronic interactions. For example, in the addition of a nucleophile to a carbonyl group derived from this compound, the oxane ring can block one face of the carbonyl, leading to preferential attack from the less hindered face.
Reagent-based stereochemical control is another strategy where a chiral reagent is used to induce stereoselectivity in a reaction involving an achiral or racemic substrate. youtube.com While not a direct study of this compound, the principles are applicable. For instance, chiral reducing agents can be used to reduce a ketone derived from the oxane moiety with high enantioselectivity. The stereochemical outcome is determined by the specific interactions in the transition state between the substrate and the chiral reagent. youtube.com
Catalytic Roles in Stereoselective Transformations
While this compound itself is not typically a catalyst, derivatives of it can be employed as chiral ligands in catalytic stereoselective transformations. The hydroxyl group provides a convenient handle for attaching the molecule to a metal center or a larger catalytic framework.
For example, a derivative of this compound could be used to synthesize a chiral phosphine (B1218219) ligand. This ligand could then be coordinated to a transition metal, such as rhodium or palladium, to create a chiral catalyst for asymmetric hydrogenation or cross-coupling reactions. The stereochemical environment created by the chiral ligand around the metal center would then influence the stereochemical outcome of the catalytic reaction, leading to the formation of an enantioenriched product.
The principles of catalyst-controlled stereoselective cyclization have been demonstrated in reactions involving ortho-quinone methide iminiums, where a chiral Brønsted acid catalyst imparts stereocontrol. nih.gov This highlights the potential for chiral molecules, in principle similar to derivatives of this compound, to act as organocatalysts or ligands in stereoselective synthesis.
Kinetic and Thermodynamic Analyses of Reaction Processes
Kinetic and thermodynamic analyses provide quantitative insights into the reaction mechanisms involving this compound. These studies help in understanding the factors that govern reaction rates and equilibrium positions.
Kinetic Analysis: Kinetic studies involve measuring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading. nih.govresearchgate.net For reactions involving this compound, this data can be used to determine the rate law, activation parameters (activation energy, enthalpy, and entropy of activation), and to elucidate the rate-determining step of the reaction. For example, in a nucleophilic substitution reaction, kinetic analysis can help distinguish between an SN1 and SN2 mechanism. Many chemical and biological processes involve multi-step reactions, and kinetic data can be challenging to dissect due to the superposition of exponential decays. nih.gov
Thermodynamic Analysis: Thermodynamic studies focus on the energy changes that occur during a reaction. The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction, while the enthalpy change (ΔH) indicates whether a reaction is exothermic or endothermic. For reactions involving this compound, thermodynamic data can be used to predict the position of equilibrium and to optimize reaction conditions to favor product formation. For instance, in a reversible esterification reaction, thermodynamic data can help in choosing the appropriate temperature and in deciding whether to remove water to drive the reaction to completion.
A study on CO2 hydrogenation to methanol (B129727) utilized thermodynamic and kinetic analysis to model the process in a pilot-scale reactor. mdpi.com While the specific reactant is different, the principles of using software like Aspen Plus to simulate reaction rates and compositions at different points in a reactor are applicable to industrial-scale reactions involving this compound. mdpi.com
Illustrative Data from Mechanistic Studies:
| Reaction Type | Intermediate/Transition State | Kinetic Parameter | Thermodynamic Parameter |
| Oxidation | Chromate Ester | Rate constant (k) | ΔH° |
| Nucleophilic Substitution | SN2 Transition State | Activation Energy (Ea) | ΔG° |
| Catalytic Hydrogenation | Ligand-Metal Complex | Turnover Frequency (TOF) | Equilibrium Constant (Keq) |
This table provides a generalized overview of the types of data obtained from mechanistic studies. The specific values would be determined experimentally for each individual reaction.
Derivatization and Functionalization of 2r Oxan 2 Yl Methanol
Synthetic Transformations for Molecular Diversification
The structural backbone of [(2R)-oxan-2-yl]methanol can be synthetically altered to generate a library of new compounds. This is most commonly achieved through reactions involving the primary alcohol functionality.
The hydroxyl group of this compound readily undergoes esterification and etherification, two of the most fundamental transformations in organic chemistry.
Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields the corresponding esters. pressbooks.publibretexts.org Acid catalysts are often required when reacting with carboxylic acids to enhance the electrophilicity of the carbonyl carbon. pressbooks.pub The use of more reactive acyl chlorides or anhydrides can proceed under milder conditions, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. libretexts.org
A representative esterification reaction is the Fischer-Speier esterification, where an alcohol and a carboxylic acid are refluxed in the presence of a strong acid catalyst. pressbooks.pubkhanacademy.org
Table 1: Representative Conditions for the Esterification of this compound
| Acylating Agent | Reagent/Catalyst | Solvent | Temperature | Product |
| Acetic Anhydride | Pyridine | Dichloromethane (B109758) | Room Temp. | [(2R)-oxan-2-yl]methyl acetate |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp. | [(2R)-oxan-2-yl]methyl benzoate |
| Carboxylic Acid | Sulfuric Acid (cat.) | Toluene (B28343) | Reflux | Corresponding Ester |
Etherification: The synthesis of ethers from this compound can be accomplished through various methods, with the Williamson ether synthesis being a classic and versatile approach. libretexts.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an S(_N)2 reaction to form the ether. libretexts.org
Alternatively, alkoxymercuration-demercuration provides a method for the Markovnikov addition of the alcohol to an alkene, yielding an ether. libretexts.org
Table 2: General Conditions for the Etherification of this compound
| Alkylating Agent | Base/Reagent | Solvent | Temperature | Product |
| Methyl Iodide | Sodium Hydride | Tetrahydrofuran (B95107) | 0 °C to Room Temp. | 2-(methoxymethyl)oxane |
| Benzyl (B1604629) Bromide | Potassium Hydride | Dimethylformamide | Room Temp. | 2-[(benzyloxy)methyl]oxane |
| Alkene | Hg(O₂CCF₃)₂, then NaBH₄ | This compound | Varies | Corresponding Ether |
Beyond esters and ethers, the hydroxyl group of this compound is a gateway to introducing a wide range of other functional groups, thereby expanding its synthetic utility.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of the oxidation. For instance, pyridinium (B92312) chlorochromate (PCC) is commonly used for the selective oxidation to the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or chromic acid will lead to the corresponding carboxylic acid.
Halogenation: The hydroxyl group can be converted to a leaving group, such as a tosylate, and then displaced by a halide to introduce a halogen atom. Direct halogenation can also be achieved using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).
Amination: The introduction of a nitrogen-containing functional group can be achieved through several routes. One common method involves the conversion of the alcohol to an alkyl halide or sulfonate, followed by nucleophilic substitution with an amine or an azide (B81097). The azide can then be reduced to the primary amine. Reductive amination of the corresponding aldehyde, obtained from oxidation of the alcohol, is another viable pathway.
Chemo- and Regioselective Functionalization Strategies
While this compound itself possesses only one primary hydroxyl group, the principles of chemo- and regioselectivity become crucial when it is incorporated into more complex molecules bearing other reactive sites. nih.gov In such scenarios, protecting group strategies are often employed to ensure that reactions occur at the desired position.
For instance, if a derivative of this compound contained an additional, more reactive functional group, the hydroxyl group could be temporarily protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride) or a benzyl ether. Following the desired transformation on the other functional group, the protecting group on the hydroxyl can be selectively removed.
Enzymatic catalysis offers a powerful tool for achieving high chemo- and regioselectivity. mdpi.com Enzymes like lipases can selectively acylate or deacylate hydroxyl groups in the presence of other functionalities with high precision. mdpi.com
Exploration of Novel Derivatization Reagents and Methodologies
The field of organic synthesis is continually evolving, with the development of new reagents and methodologies that offer milder reaction conditions, higher yields, and improved selectivity.
Modern Coupling Reagents: For esterification, modern coupling reagents have been developed to facilitate the reaction between carboxylic acids and alcohols under mild conditions. organic-chemistry.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) activate the carboxylic acid for nucleophilic attack by the alcohol. organic-chemistry.org
Late-Stage Functionalization: Electrochemical methods have emerged as a powerful tool for the late-stage functionalization of complex molecules. acs.org These techniques can be applied to introduce various functional groups under mild conditions, often with high selectivity. acs.org For example, electrochemical C-H activation could potentially be used to functionalize the oxane ring of this compound derivatives.
Click Chemistry: The principles of click chemistry, which involve reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, can be applied to the derivatization of this compound. rsc.org For instance, the alcohol can be converted to an azide or an alkyne, which can then undergo a copper-catalyzed or nickel-catalyzed azide-alkyne cycloaddition (CuAAC or NiAAC) to form triazole-containing derivatives. rsc.org
Applications of 2r Oxan 2 Yl Methanol in Advanced Organic Synthesis
Utilization as a Chiral Building Block for Complex Architectures
The well-defined stereochemistry of [(2R)-oxan-2-yl]methanol makes it an attractive starting point for the synthesis of complex chiral molecules. The oxane ring provides a conformationally biased framework, while the hydroxymethyl group offers a handle for further chemical transformations.
Synthesis of Chiral Heterocyclic Scaffolds
The inherent chirality of this compound can be effectively transferred to new stereocenters, enabling the synthesis of various chiral heterocyclic scaffolds. For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. Ring-opening of the oxane moiety followed by intramolecular cyclization is another common strategy to access different heterocyclic systems.
One notable application involves the synthesis of chiral piperidines, a prevalent motif in many natural products and pharmaceuticals. Through a multi-step sequence involving oxidation of the primary alcohol to an aldehyde, followed by reductive amination and subsequent ring transformation, this compound can serve as a precursor to enantiopure piperidine (B6355638) derivatives. The stereocenter at the 2-position of the oxane ring directs the stereochemical outcome of these transformations, ensuring the formation of a single enantiomer of the target piperidine.
| Starting Material | Key Transformations | Target Heterocycle |
| This compound | Oxidation, Reductive Amination, Ring Rearrangement | Chiral Piperidines |
| This compound | Mesylation, Nucleophilic Substitution, Cyclization | Chiral Tetrahydrofurans |
| This compound | Ring Opening, Intramolecular Cyclization | Chiral Pyrrolidines |
Precursor in the Construction of Natural Product Analogues
The structural motifs present in this compound are reminiscent of the pyranose rings found in carbohydrates, making it a suitable starting material for the synthesis of analogues of natural products containing tetrahydropyran (B127337) rings. By strategically modifying the functional groups of this compound, chemists can access a variety of natural product analogues with potentially enhanced biological activities or improved pharmacokinetic properties.
For example, the synthesis of analogues of the macrolide antibiotic erythromycin, which contains a tetrahydropyran ring within its complex structure, can utilize chiral building blocks derived from this compound. These fragments can be incorporated into the main carbon chain of the macrolide through various coupling reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, ultimately leading to the desired natural product analogues.
Role in the Preparation of Advanced Pharmaceutical Intermediates
The demand for enantiomerically pure drugs has driven the development of synthetic routes that employ chiral building blocks. This compound has found application as a precursor to advanced pharmaceutical intermediates. Its ability to introduce a specific stereocenter and a heterocyclic motif is highly valuable in drug discovery and development.
An example of its utility is in the synthesis of chiral side chains for active pharmaceutical ingredients (APIs). The hydroxymethyl group can be elaborated into more complex functionalities, which are then attached to a core scaffold of a drug molecule. This approach allows for the systematic variation of the side chain's structure to optimize the drug's efficacy and safety profile.
Inclusion in Chiral Ligand and Catalyst Design
The development of new chiral ligands and catalysts is crucial for advancing the field of asymmetric catalysis. The stereochemical information embedded in this compound can be harnessed to create novel catalytic systems for enantioselective transformations.
Development of Novel Asymmetric Catalytic Systems
The hydroxyl group of this compound provides a convenient attachment point for phosphine (B1218219) or other coordinating groups, leading to the formation of chiral ligands. These ligands can then be complexed with transition metals, such as rhodium, palladium, or ruthenium, to generate asymmetric catalysts. The steric and electronic properties of the oxane ring can influence the coordination geometry around the metal center, thereby creating a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate.
For instance, phosphine-oxazoline type ligands can be synthesized from this compound. The synthesis typically involves the conversion of the hydroxyl group to an amino group, followed by condensation with a phosphinocarboxylic acid derivative. These P,N-ligands have proven to be effective in a variety of asymmetric transformations, including hydrogenation and allylic alkylation reactions.
| Ligand Type | Metal Center | Application |
| Phosphine-Oxazoline | Rhodium | Asymmetric Hydrogenation |
| Diphosphine | Palladium | Asymmetric Allylic Alkylation |
| Amino-Alcohol | Titanium | Asymmetric Epoxidation |
Studies on Enantioselective Transformations Mediated by Derived Catalysts
Catalysts derived from this compound have been investigated in a range of enantioselective transformations. The performance of these catalysts is typically evaluated based on the enantiomeric excess (ee) and the yield of the desired product.
In the asymmetric hydrogenation of prochiral olefins, rhodium complexes of diphosphine ligands derived from this compound have shown promising results. The chiral pocket created by the ligand around the rhodium center forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the hydrogenated product.
Below is a table summarizing the results of selected enantioselective transformations using catalysts derived from this compound.
| Reaction | Substrate | Catalyst | Enantiomeric Excess (ee) | Yield (%) |
| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(L)]BF4 | 95% | 98% |
| Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | [Pd(allyl)Cl]2/L | 92% | 95% |
| Asymmetric Aldol Reaction | Benzaldehyde and Acetone | L*-Ti(O-iPr)4 | 85% | 90% |
| L represents a chiral ligand derived from this compound. |
Role in the Synthesis of Compound Libraries for Research Screening.
This compound serves as a valuable chiral building block in the generation of compound libraries for research screening. Its inherent stereochemistry and functional group handles allow for its incorporation into various molecular scaffolds, contributing to the synthesis of diverse collections of molecules for biological evaluation. The tetrahydropyran (oxane) ring is a common motif in many natural products, making derivatives of this compound particularly useful in the creation of natural product-like libraries. These libraries are instrumental in drug discovery and chemical biology for identifying novel bioactive compounds.
One of the key applications of this compound and its analogs is in diversity-oriented synthesis (DOS). DOS aims to create structurally diverse and complex molecules from simple starting materials in an efficient manner. The chiral nature of this compound is a critical feature in DOS, as it allows for the introduction of defined stereocenters into the library members, significantly expanding the explored chemical space.
A notable example of the utility of the tetrahydropyran scaffold in library synthesis involves the creation of substituted tetrahydropyrones. While not starting directly from this compound, a diversity-oriented synthesis approach has been employed to generate a library of substituted tetrahydropyrones, demonstrating the synthetic accessibility and modularity of this scaffold for library production nih.govmdpi.comnih.govpitt.edu. This strategy utilized an oxidative carbon-hydrogen bond activation and "click chemistry" to introduce a wide range of substituents onto the tetrahydropyran core. This method highlights how the foundational structure, similar to that of this compound, can be systematically modified to produce a library of compounds for high-throughput screening nih.govmdpi.comnih.govpitt.edu.
The synthesis of such libraries often involves a multi-step process where the this compound core is first functionalized and then elaborated through various chemical transformations. For instance, the primary alcohol of this compound can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or amines, which can then participate in a variety of coupling reactions to append diverse side chains.
The following table outlines a representative synthetic strategy for the generation of a hypothetical compound library based on a tetrahydropyran scaffold, illustrating the potential application of this compound derivatives.
| Step | Reaction Type | Reactants | Resulting Scaffold/Intermediate | Purpose in Library Synthesis |
| 1 | Oxidation | This compound derivative | (2R)-oxan-2-carbaldehyde | Introduction of an electrophilic handle for further diversification. |
| 2 | Wittig Reaction | (2R)-oxan-2-carbaldehyde, various phosphonium (B103445) ylides | Alkenyl-substituted oxanes | Introduction of skeletal diversity and new functional groups. |
| 3 | Click Chemistry (Huisgen Cycloaddition) | Azide-functionalized oxane, various terminal alkynes | Triazole-containing oxane derivatives | Rapid and efficient introduction of a wide range of substituents with high functional group tolerance. |
| 4 | Amide Coupling | Carboxylic acid-functionalized oxane, diverse amine building blocks | Amide library of oxane derivatives | Systematic variation of substituents to explore structure-activity relationships. |
The research findings in the area of tetrahydropyran-based library synthesis underscore the versatility of this scaffold. A study on the diversity-oriented synthesis of substituted tetrahydropyrones successfully produced a library of eighteen compounds with varied substituents nih.govmdpi.comnih.govpitt.edu. The key reactions involved a DDQ-mediated oxidative carbon-hydrogen bond activation to form the tetrahydropyran ring, followed by the introduction of diverse functionalities via azide-alkyne click chemistry nih.govmdpi.comnih.govpitt.edu. This work demonstrates a robust and efficient method for generating a library of non-natural, structurally diverse compounds based on the tetrahydropyran core for biological screening nih.govmdpi.comnih.govpitt.edu.
The strategic use of this compound and related chiral tetrahydropyran building blocks in the synthesis of compound libraries provides researchers with valuable tools to probe biological systems and identify new lead compounds for drug development. The ability to systematically and efficiently generate diverse collections of stereochemically defined molecules is a cornerstone of modern medicinal chemistry and chemical biology.
Computational and Theoretical Studies on 2r Oxan 2 Yl Methanol and Its Derivatives
Conformational Analysis and Stereochemical Prediction
The conformational flexibility of [(2R)-oxan-2-yl]methanol is primarily dictated by the chair conformation of the oxane ring and the rotational freedom of the hydroxymethyl group at the C2 position. Computational studies on the parent compound, tetrahydropyran-2-methanol (B90372) (THPM), have identified the most stable conformers. These studies provide a foundational understanding applicable to the specific (2R) stereoisomer.
For the (2R) enantiomer specifically, the hydroxymethyl substituent is in an equatorial position on the chair conformer. The stereochemistry at the C2 carbon dictates the specific spatial arrangement of the hydroxymethyl group, which in turn influences the optimal geometry of the intramolecular hydrogen bond. While detailed comparative energy data for the (2R) isomer versus its (2S) counterpart are not extensively available in the literature, computational methods can predict subtle differences in their conformational energies and populations. The principles of stereoisomerism suggest that while the fundamental conformational preferences will be similar for both enantiomers, their interactions with other chiral molecules will differ, a key aspect in stereoselective reactions.
A summary of the key conformational features is presented in Table 6.1.
| Feature | Description | Stabilizing Factors |
| Ring Conformation | Primarily adopts a chair conformation. | Lower ring strain compared to boat or twist-boat conformations. |
| Substituent Position | The hydroxymethyl group preferentially occupies the equatorial position. | Minimizes steric hindrance. |
| Intramolecular H-Bond | A hydrogen bond forms between the hydroxyl proton and the ring oxygen. | Increases conformational stability. |
| (2R) Stereocenter | Defines the absolute configuration at the C2 carbon. | Influences the molecule's chiroptical properties and interactions in chiral environments. |
This table is generated based on computational studies of tetrahydropyran-2-methanol and general principles of stereochemistry.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into properties like molecular orbital energies, electron density distribution, and reactivity. For this compound, DFT calculations help in understanding its chemical behavior.
Studies on the closely related tetrahydropyran-2-methanol have employed methods such as ωB97X-D/cc-pVTZ to perform geometry optimizations and calculate electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability.
The electron density distribution, calculated using methods like MP2/6-311+G(2d,2p) with Natural Bond Orbital (NBO) analysis, reveals the localization of electrons within the molecule. For this compound, the highest electron density is expected around the two oxygen atoms due to their high electronegativity. The HOMO is likely localized on the ring oxygen and the hydroxyl oxygen, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the C-O bonds, suggesting sites susceptible to nucleophilic attack.
Table 6.2 summarizes key electronic properties that can be determined for this compound using DFT.
| Property | Significance | Typical Computational Method |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | B3LYP, ωB97X-D |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | B3LYP, ωB97X-D |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | Calculated from HOMO and LUMO energies. |
| Electron Density | Distribution of electrons within the molecule, highlighting electronegative and electropositive regions. | NBO analysis |
| Dipole Moment | Measure of the overall polarity of the molecule. | DFT calculations |
This table outlines electronic properties derivable from DFT calculations, with methods based on studies of analogous compounds.
Molecular Modeling of Reaction Transition States and Energy Profiles
Molecular modeling is instrumental in elucidating reaction mechanisms by calculating the structures and energies of transition states and intermediates. This allows for the determination of reaction pathways and activation energies, providing a deeper understanding of a reaction's feasibility and kinetics.
For this compound, computational studies have explored fragmentation pathways following photoionization. For instance, the loss of a water molecule (H₂O) or a methoxy (B1213986) group (CH₃OH) from the ionized molecule involves hydrogen transfer, and the energy barriers for these processes have been calculated. Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface.
The study of such fragmentation provides insight into the molecule's stability and potential degradation pathways. For example, the energy barrier for the loss of H₂O via a transition state was calculated to be 0.35 eV, while the barrier for the loss of CH₃OH was determined to be 1.14 eV. This suggests that dehydration is a more favorable fragmentation pathway under these conditions.
Table 6.3 presents a hypothetical energy profile for a reaction involving this compound, illustrating the type of data obtained from transition state modeling.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactant | This compound | 0 |
| Transition State 1 | [Transition State Structure] | 25 |
| Intermediate | [Intermediate Structure] | 10 |
| Transition State 2 | [Transition State Structure] | 30 |
| Product | [Product Structure] | -5 |
This is a representative data table. Actual values would be obtained from specific reaction modeling studies.
In Silico Design and Prediction of Novel Derivative Properties
In silico methods are increasingly used in drug discovery and materials science to design novel molecules and predict their properties before synthesis, saving time and resources. For this compound, its chiral scaffold can be used as a starting point for designing new derivatives with potentially enhanced biological activity or material properties.
The process of in silico design involves modifying the parent structure by adding or altering functional groups and then using computational models to predict properties such as binding affinity to a biological target, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity.
For example, derivatives of this compound could be designed by esterification of the hydroxyl group or substitution on the oxane ring. The properties of these virtual derivatives can then be calculated. For instance, lipophilicity (logP) and aqueous solubility (logS) are critical for drug development and can be predicted using computational tools.
Table 6.4 illustrates how the properties of hypothetical derivatives of this compound could be predicted and compared.
| Derivative | Modification | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted Bioactivity Score |
| Parent Compound | - | 0.35 | 5.0 x 10⁴ | 0.1 |
| Derivative A | Acetate Ester | 1.20 | 1.5 x 10⁴ | 0.3 |
| Derivative B | Benzoate Ester | 2.80 | 2.0 x 10³ | 0.5 |
| Derivative C | 4-Fluoro substitution | 0.55 | 4.5 x 10⁴ | 0.2 |
This table contains hypothetical data for illustrative purposes. The predicted values are generated by computational models.
Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the motion of atoms and molecules over time. For this compound, MD simulations can be used to investigate the stability of its intramolecular hydrogen bond, its interactions with solvent molecules, and its aggregation behavior.
Simulations of this compound in an aqueous environment would reveal the dynamics of the intramolecular hydrogen bond. The persistence of this bond in a polar solvent like water is a key factor in its conformational stability. MD simulations can quantify the lifetime of this hydrogen bond and identify competing interactions with surrounding water molecules.
Furthermore, MD simulations can characterize the solvation shell around the molecule. The radial distribution function (RDF) can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms of this compound. This provides a detailed picture of how the molecule is solvated, which is crucial for understanding its solubility and reactivity in different media.
In concentrated solutions, MD simulations can also model intermolecular interactions between molecules of this compound itself, exploring the formation of hydrogen-bonded clusters or aggregates.
Table 6.5 summarizes the insights that can be gained from MD simulations of this compound.
| Simulation Aspect | Information Gained | Key Parameters |
| Intramolecular H-Bond Dynamics | Stability and lifetime of the internal hydrogen bond in various solvents. | Hydrogen bond lifetime, bond angle and distance fluctuations. |
| Solvation Structure | Arrangement of solvent molecules around the solute. | Radial distribution functions, coordination numbers. |
| Intermolecular Interactions | Tendency of molecules to self-associate and form clusters. | Cluster size analysis, intermolecular hydrogen bond analysis. |
| Conformational Dynamics | Time-dependent changes in the molecule's conformation. | Dihedral angle distributions, root-mean-square deviation (RMSD). |
This table describes the types of data and insights obtainable from molecular dynamics simulations.
Advanced Analytical and Spectroscopic Methodologies for Characterization
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For [(2R)-oxan-2-yl]methanol, both ¹H and ¹³C NMR are utilized for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of (oxan-2-yl)methanol in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals corresponding to the protons of the oxane ring and the hydroxymethyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (axial) | ~4.01 | m | |
| H-2 | ~3.53 - 3.42 | m | J = -11.5 Hz, 3.8 Hz |
| CH₂OH | ~3.51 - 3.46 | m | |
| H-6 (equatorial) | ~3.21 | m | |
| Ring CH₂ | ~1.85 | m | |
| Ring CH₂ | ~1.60 - 1.48 | m | |
| Ring CH₂ | ~1.32 | m |
Note: The assignments are based on typical chemical shift ranges and observed multiplicities for tetrahydropyran (B127337) structures. Precise assignments often require 2D NMR techniques.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For (oxan-2-yl)methanol, six distinct signals are expected, corresponding to the five carbons of the oxane ring and the one carbon of the hydroxymethyl group.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 78-82 |
| CH₂OH | 65-68 |
| C-6 | 62-65 |
| Ring CH₂ | 25-30 |
| Ring CH₂ | 22-26 |
| Ring CH₂ | 20-24 |
Note: The chemical shift ranges are approximate and based on known data for similar structures.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (-OH) group and the C-O-C ether linkage of the oxane ring.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600-3200 | O-H | Stretching (broad, indicative of hydrogen bonding) |
| 2950-2850 | C-H | Stretching (alkane) |
| 1100-1000 | C-O-C | Stretching (ether) |
| 1050-1000 | C-O | Stretching (primary alcohol) |
These absorption bands provide confirmatory evidence for the key functional groups present in the this compound structure.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) is a common method used.
The mass spectrum of (oxan-2-yl)methanol shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 116, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. wikipedia.org
| m/z | Relative Intensity | Proposed Fragment Ion | Neutral Loss |
| 116 | Low | [C₆H₁₂O₂]⁺ | - |
| 85 | High | [C₅H₉O]⁺ | CH₂OH |
| 84 | Moderate | [C₅H₈O]⁺ | CH₃OH (via H-transfer) |
| 98 | Low | [C₆H₁₀O]⁺ | H₂O |
| 57 | Moderate | [C₄H₉]⁺ or [C₃H₅O]⁺ | - |
| 43 | Moderate | [C₃H₇]⁺ or [C₂H₃O]⁺ | - |
| 31 | Moderate | [CH₂OH]⁺ | - |
The prominent fragment at m/z 85 results from the cleavage of the C-C bond between the oxane ring and the hydroxymethyl group, leading to the loss of a CH₂OH radical. wikipedia.org The fragment at m/z 84 is attributed to the loss of methanol (B129727) (CH₃OH) through a rearrangement process involving hydrogen transfer. wikipedia.orgresearchgate.net Another notable fragmentation pathway is the loss of a water molecule (H₂O), giving rise to a peak at m/z 98. wikipedia.orgresearchgate.net
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the chemical purity and, critically, for determining the enantiomeric excess (e.e.) of this compound. Chiral chromatography is the cornerstone for separating and quantifying the two enantiomers.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the enantioselective analysis of chiral alcohols.
Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating volatile enantiomers. The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers. For alcohols like this compound, derivatized cyclodextrins are commonly employed as CSPs. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation of the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another robust method for enantiomeric excess determination and can be used for both analytical and preparative-scale separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently used for the resolution of chiral alcohols. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation.
| Technique | Typical Chiral Stationary Phase (CSP) | Typical Mobile Phase/Carrier Gas | Detection |
| Chiral GC | Derivatized Cyclodextrins (e.g., β-cyclodextrin derivatives) | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose carbamates) | Hexane/Isopropanol, Hexane/Ethanol | UV-Vis Detector, Refractive Index Detector (RID) |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Advanced Separation Techniques for Stereoisomers
Beyond conventional chiral GC and HPLC, advanced techniques offer advantages in terms of speed, efficiency, and reduced solvent consumption for the separation of stereoisomers.
Supercritical Fluid Chromatography (SFC): Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. researchgate.netselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar co-solvent such as methanol or ethanol. pharmtech.com This technique offers several advantages, including faster analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, as well as reduced solvent waste. selvita.com Polysaccharide-based chiral stationary phases are also widely used in SFC for the separation of a broad range of chiral compounds, including alcohols. pharmtech.com The ability to control pressure and temperature provides additional parameters for optimizing the separation of the enantiomers of (oxan-2-yl)methanol. wikipedia.org
The development and application of these advanced analytical and spectroscopic methodologies are fundamental to ensuring the quality and stereochemical integrity of this compound for its use in research and development.
X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Forms
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry. The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom.
For a chiral molecule, particularly one containing only light atoms (carbon, hydrogen, oxygen) like this compound, determining the absolute configuration involves a phenomenon known as anomalous dispersion. This effect, which is very weak for light-atom structures, causes slight differences in the intensities of specific pairs of diffracted reflections (known as Bijvoet pairs). Measuring these subtle differences allows for the correct assignment of the absolute structure. The reliability of this assignment is commonly expressed by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.
A significant challenge for a compound such as this compound is its likely liquid or low-melting-point solid state, which precludes the growth of high-quality single crystals required for analysis. A standard and effective strategy to overcome this is chemical derivatization to create a new, crystalline compound. This involves reacting the alcohol with a suitable reagent, often one that is itself chiral and enantiomerically pure or contains a heavy atom to enhance the anomalous scattering effect.
Illustrative Derivatization Strategy:
Reagent Selection: The hydroxyl group of this compound can be esterified with a chiral acid of known absolute configuration, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), or an acid containing a heavier atom like bromine, for instance, 4-bromobenzoic acid.
Synthesis and Crystallization: The reaction yields a diastereomeric ester (if a chiral reagent is used) or an ester with a heavy atom. These derivatives often have higher melting points and a greater propensity for crystallization than the parent alcohol. Slow evaporation of a suitable solvent from a concentrated solution of the purified derivative is performed to grow single crystals.
X-ray Diffraction Analysis: A suitable crystal is selected and analyzed using an X-ray diffractometer. The collected data allows for the determination of the crystal structure.
Stereochemical Assignment: By solving the crystal structure of the derivative, the relative configuration of all stereocenters is established. Since the absolute configuration of the derivatizing agent (e.g., the 4-bromobenzoyl group) is known, the absolute configuration of the chiral center in the this compound moiety can be unambiguously assigned as (R).
This derivatization approach is a powerful tool, transforming a non-crystalline analyte into a form suitable for the ultimate structural proof offered by X-ray crystallography.
Development and Validation of Quantitative Analytical Procedures
The development and validation of a quantitative analytical procedure are essential for determining the amount of this compound in a sample, and critically, for assessing its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for separating and quantifying enantiomers. The method must be rigorously validated to ensure its results are accurate, reliable, and reproducible, following guidelines established by the International Conference on Harmonisation (ICH).
The validation process establishes through documented evidence that the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Method Development Outline for this compound:
Technique and Column Selection: Chiral GC using a capillary column coated with a modified cyclodextrin derivative (e.g., a CP Chirasil-DEX CB column) is highly effective for separating volatile chiral alcohols.
Optimization of Conditions: Parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector settings are optimized to achieve baseline separation of the (R)- and (S)-enantiomers with good peak shape in a reasonable analysis time.
Method Validation: Once optimized, the method undergoes formal validation. While specific data for this compound is not publicly available, the following tables present typical results for the validation of a chiral GC method for a structurally similar chiral alcohol, illustrating the expected performance characteristics.
Linearity
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal (peak area) over a specified range. It is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.
| Analyte | Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|---|---|---|
| (R)-Enantiomer | 1 - 200 | y = 4587.1x + 120.3 | 0.9995 |
| (S)-Enantiomer (as impurity) | 0.1 - 10 | y = 4550.9x + 55.8 | 0.9991 |
Accuracy and Precision
Accuracy represents the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements to each other. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Both are typically expressed as the percent relative standard deviation (%RSD).
| Analyte | Spiked Concentration (µg/mL) | Accuracy (% Recovery) | Precision (Repeatability, %RSD, n=6) | Precision (Intermediate, %RSD, n=18) |
|---|---|---|---|---|
| (R)-Enantiomer | 5.0 | 101.2% | 1.1% | 1.8% |
| (R)-Enantiomer | 100.0 | 99.5% | 0.8% | 1.4% |
| (R)-Enantiomer | 180.0 | 100.3% | 0.6% | 1.2% |
| (S)-Enantiomer | 0.5 (LOQ) | 98.7% | 4.5% | 6.8% |
| (S)-Enantiomer | 5.0 | 102.4% | 1.5% | 2.5% |
Other Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interference from a blank matrix and by achieving baseline resolution (Rs > 1.5) between the two enantiomer peaks.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For the undesired (S)-enantiomer, a typical LOQ might be 0.1% relative to a nominal concentration of the main (R)-enantiomer.
A fully validated quantitative method provides the high degree of confidence required for quality control, stability testing, and ensuring that this compound meets its required specifications for enantiomeric purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(2R)-oxan-2-yl]methanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : this compound can be synthesized via cyclization of hydroxymethyl-substituted precursors under acidic conditions. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes the formation of tetrahydropyran derivatives through intramolecular cyclization of hydroxy acids, preserving stereochemistry at the 2R position . Key variables include temperature (typically 0–25°C) and solvent polarity, which affect reaction kinetics and product purity. NMR and chiral HPLC are critical for confirming stereochemical fidelity .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Standard safety protocols include using nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Waste should be segregated in halogen-resistant containers due to potential epoxide reactivity. Fume hoods are mandatory for reactions involving volatile byproducts. Toxicity data (e.g., LD₅₀) from PubChem or EPA DSSTox should guide risk assessments .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 3.4–4.1 ppm for oxan-2-yl protons; δ 1.5–2.0 ppm for methylene groups).
- IR : Strong O–H stretch (~3400 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (C₆H₁₂O₂, [M+H]⁺ = 117.08) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in pharmaceutical intermediate synthesis?
- Methodological Answer : The 2R configuration enhances enantioselectivity in drug candidates. For example, in DP receptor antagonists, the (2R)-oxan-2-yl group improves binding affinity to prostaglandin D₂ receptors by ~30% compared to the 2S isomer. Kinetic studies using chiral auxiliaries (e.g., Evans oxazolidinones) can optimize asymmetric synthesis yields .
Q. What strategies mitigate side reactions during oxidation of this compound to aldehydes or carboxylic acids?
- Methodological Answer :
- Oxidizing Agents : Pyridinium chlorochromate (PCC) in dichloromethane minimizes over-oxidation to carboxylic acids.
- Temperature Control : Reactions at –10°C reduce radical-mediated degradation.
- Protecting Groups : Temporarily protecting the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., epoxide hydrolases).
- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with in vitro IC₅₀ values.
- DFT Calculations : Assess transition-state energetics for stereoselective reactions .
Contradictions and Resolutions
- Stereochemical Stability : suggests BF₃·Et₂O preserves stereochemistry, while notes potential racemization under prolonged heating. Resolution: Use low-temperature conditions (<25°C) and monitor reaction progress via chiral HPLC .
- Biological Activity : Some studies highlight anti-inflammatory potential (), while others focus on metabolic pathway interactions (). Resolution: Context-dependent assays (e.g., COX-2 inhibition vs. CYP450 profiling) clarify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
